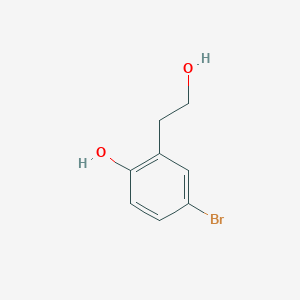

4-Bromo-2-(2-hydroxyethyl)phenol

Description

Contextual Significance of Halogenated Phenolic Compounds in Organic Chemistry

Halogenated phenolic compounds, a class of molecules characterized by a phenol (B47542) ring substituted with one or more halogen atoms, are of considerable importance in organic chemistry. nih.govacs.org The presence of halogens can significantly alter the electronic and steric properties of the phenolic ring, influencing its reactivity and potential biological activity. researchgate.net These compounds are found in both natural and synthetic contexts, with some being identified as metabolites of persistent organic pollutants. nih.govacs.orgacs.org Their structural similarity to essential molecules like thyroid hormones has made them a subject of toxicological and medicinal research. nih.govacs.orgnih.gov In synthetic chemistry, halogenated phenols serve as versatile intermediates for creating more complex molecules, including pharmaceuticals and polymers. ontosight.aigoogle.com The specific halogen and its position on the phenol ring can direct the outcome of chemical reactions, making these compounds valuable tools for organic synthesis. mlsu.ac.inwikipedia.org

Overview of the Research Landscape Surrounding Phenolic Bromides with Hydroxyethyl (B10761427) Substituents

The research landscape for phenolic bromides featuring hydroxyethyl substituents is an area of specialized focus within the broader field of halogenated phenols. The introduction of a hydroxyethyl group adds another layer of functionality to the molecule, opening up new avenues for chemical modification and interaction. The presence of both a bromine atom and a hydroxyethyl group on a phenol ring creates a trifunctional molecule with distinct reactive sites. This unique combination allows for a range of chemical transformations, making these compounds valuable precursors in multi-step syntheses.

Rationale for Investigating 4-Bromo-2-(2-hydroxyethyl)phenol in Contemporary Chemical Science

The specific structure of 4-Bromo-2-(2-hydroxyethyl)phenol, with its defined substitution pattern, presents a compelling case for detailed investigation. The para-position of the bromine atom and the ortho-position of the hydroxyethyl group relative to the phenolic hydroxyl group create a unique electronic and steric environment. This arrangement is expected to influence the compound's reactivity in electrophilic aromatic substitution, coupling reactions, and derivatization of the hydroxyethyl side chain. Understanding these influences is crucial for unlocking its full potential as a building block in the synthesis of novel compounds with tailored properties. Its potential role as an intermediate in the synthesis of more complex molecules, such as those with potential pharmaceutical or material science applications, further underscores the importance of its study.

Scope and Structure of the Academic Research Outline

This article will strictly adhere to a focused examination of 4-Bromo-2-(2-hydroxyethyl)phenol. The content will be structured to provide a comprehensive overview based on existing scientific literature, focusing on its chemical characteristics and research applications. The subsequent sections will delve into the detailed chemical properties, and potential research applications of this specific compound, supported by relevant data and findings.

Chemical and Physical Properties of 4-Bromo-2-(2-hydroxyethyl)phenol

A thorough understanding of the chemical and physical properties of 4-Bromo-2-(2-hydroxyethyl)phenol is fundamental to its application in research and synthesis. These properties are dictated by its molecular structure, which features a phenol ring substituted with a bromine atom and a hydroxyethyl group.

| Property | Value |

| Molecular Formula | C8H9BrO2 |

| Molecular Weight | 217.06 g/mol |

| Melting Point | 63-65 °C |

| Physical Form | Powder |

Data sourced from Sigma-Aldrich and Ambeed. sigmaaldrich.comambeed.com

The presence of the phenolic hydroxyl group, the alcoholic hydroxyl group on the ethyl side chain, and the bromine atom on the aromatic ring gives this compound a distinct set of characteristics that are crucial for its use in further chemical transformations.

Synthesis and Characterization of 4-Bromo-2-(2-hydroxyethyl)phenol

The synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol is a key area of research, as efficient and selective methods are necessary to produce this compound for further study and application. One reported synthetic route involves the bromination of 4-hydroxyphenethyl alcohol. nih.gov In a typical procedure, 4-hydroxyphenethyl alcohol is reacted with sodium bromide and an oxidizing agent, such as oxone, in a suitable solvent system like acetone (B3395972) and water. nih.gov The reaction is generally carried out at low temperatures to control selectivity. nih.gov The resulting monobrominated product, 4-Bromo-2-(2-hydroxyethyl)phenol, can be obtained in high yield and purity after appropriate workup and purification steps. nih.gov

Characterization of the synthesized compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

Research Applications of 4-Bromo-2-(2-hydroxyethyl)phenol

The unique trifunctional nature of 4-Bromo-2-(2-hydroxyethyl)phenol makes it a versatile building block in organic synthesis, with potential applications in the development of more complex molecules.

Intermediate in the Synthesis of Biologically Active Molecules

One of the key applications of 4-Bromo-2-(2-hydroxyethyl)phenol is its use as an intermediate in the synthesis of compounds with potential biological activity. For instance, it has been utilized as a key intermediate in the synthesis of hydroxytyrosol, a compound known for its antioxidant properties. nih.gov The strategic placement of the bromo and hydroxyethyl groups allows for sequential chemical modifications to build the target molecule.

Precursor for the Synthesis of Schiff Bases and Metal Complexes

The phenolic and hydroxyethyl functionalities of 4-Bromo-2-(2-hydroxyethyl)phenol can be utilized in the synthesis of Schiff bases. While not directly using 4-Bromo-2-(2-hydroxyethyl)phenol, related structures like 5-bromo-2-hydroxybenzaldehyde are reacted with amines, such as aminoethylethanolamine, to form Schiff base ligands. nih.goviucr.orgiucr.orgresearchgate.net These ligands, which contain both nitrogen and oxygen donor atoms, can then be used to form coordination complexes with various metal ions, such as cadmium. iucr.orgresearchgate.net The resulting metal complexes are of interest for their potential catalytic and material properties. The bromine atom on the phenolic ring of such precursors can influence the electronic properties of the final Schiff base and its metal complexes.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICVPANHDBWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617135 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198277-06-4 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 4 Bromo 2 2 Hydroxyethyl Phenol

Regioselective Synthesis of Phenolic Bromides

The synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol often begins with the regioselective bromination of a phenol (B47542) derivative. Achieving the desired substitution pattern—bromine at the para position and the hydroxyethyl (B10761427) group at the ortho position relative to the phenolic hydroxyl—requires careful control of the reaction conditions.

Bromination Methodologies for Phenol Derivatives

Phenols are highly activated aromatic compounds that readily undergo electrophilic substitution, such as bromination. savemyexams.com The hydroxyl group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. vaia.com This high reactivity, however, can often lead to over-bromination, resulting in di- or tri-substituted products. savemyexams.commdpi.com

A variety of brominating agents and methods have been developed to control the extent and regioselectivity of phenol bromination. These include:

Bromine (Br₂): While elemental bromine is a common brominating agent, its high reactivity with phenols can make it difficult to achieve selective monobromination. savemyexams.com

N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used to achieve more controlled bromination of phenols. acs.org

Oxidative Bromination: This method generates the brominating agent in situ from a bromide salt in the presence of an oxidant. mdpi.com This approach can offer better control over the reaction.

Iodine(III)-based Reagents: Systems like PIDA–AlBr₃ have been developed for practical and efficient electrophilic bromination of phenols under mild conditions. rsc.orgresearchgate.net

Control of Substitution Patterns on the Aromatic Ring

Controlling the substitution pattern on the phenol ring is crucial for the synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol. The directing effect of the hydroxyl group favors substitution at the ortho and para positions. vaia.com To achieve the desired 4-bromo isomer, several strategies can be employed:

Blocking Groups: In some cases, a temporary blocking group can be introduced at the ortho positions to direct bromination exclusively to the para position. The blocking group is then removed in a subsequent step.

Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the ratio of ortho to para isomers. For instance, bromination of phenol in different solvents can yield varying proportions of p-bromophenol and o-bromophenol. google.com

Catalyst Selection: The use of specific catalysts can enhance the selectivity for the para-substituted product. For example, zeolite catalysts have been shown to favor para-bromination.

Steric Hindrance: The presence of a bulky substituent at the ortho position can sterically hinder the approach of the electrophile, thereby favoring substitution at the less hindered para position. google.com

A study on the bromination of 2-chlorophenol (B165306) demonstrated that the choice of brominating agent and reaction conditions significantly impacts the product distribution between 4-bromo-2-chlorophenol (B165030) and 2-bromo-6-chlorophenol. google.com Another method describes the selective para-bromination of phenols using a solution of bromine in specific acetate (B1210297) esters, yielding high percentages of the p-bromophenol derivative. google.com

Introduction and Functionalization of the Hydroxyethyl Moiety

The introduction of the 2-hydroxyethyl group onto the phenolic ring is another key aspect of the synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol. This can be achieved either before or after the bromination step.

Alkylation and Other Reactions for Chain Elongation

The most common method for introducing a hydroxyethyl group onto a phenol is through hydroxyethylation. This typically involves the reaction of a phenol with ethylene (B1197577) oxide or a related reagent. google.comnih.gov

Key methods include:

Reaction with Ethylene Oxide: This is a direct method but requires specialized equipment to handle the gaseous and potentially hazardous ethylene oxide. google.comnih.gov

Reaction with Ethylene Carbonate: This method provides a safer alternative to ethylene oxide and can be performed in the presence of various catalysts. google.comgoogle.comresearchgate.net The reaction proceeds by nucleophilic attack of the phenoxide ion on the ethylene carbonate, followed by the elimination of carbon dioxide.

Reaction with 2-Bromoethanol: While less common for the initial introduction, this can be a route for forming the ether linkage.

Friedel-Crafts type reactions: While challenging for phenols due to catalyst coordination, alternative methods for introducing ethyl groups, which can then be functionalized, have been explored. rsc.org

A patent describes a process for the hydroxyalkylation of phenols using cyclic organic carbonates in the presence of triorganophosphine catalysts. google.com Another patent details a process using an alkali metal or its alcohol-derived salt as a catalyst. google.com

Selective Derivatization of Hydroxyl Groups

Once the 4-Bromo-2-(2-hydroxyethyl)phenol molecule is assembled, the two hydroxyl groups—one phenolic and one alcoholic—can be selectively functionalized. The difference in acidity and reactivity between the phenolic and alcoholic hydroxyls allows for chemoselective reactions. nih.gov

Strategies for selective derivatization include:

Selective Acylation: The phenolic hydroxyl group is generally more acidic and can be selectively acylated under specific conditions. For instance, using vinyl carboxylates in the presence of rubidium fluoride (B91410) can achieve selective acylation of the phenolic hydroxyl. researchgate.net Conversely, the alcoholic hydroxyl can be selectively acylated under other conditions. nih.gov

Selective Etherification: The phenolic hydroxyl can be selectively deprotonated with a mild base to form a phenoxide, which can then react with an alkylating agent to form an ether, leaving the alcoholic hydroxyl untouched.

Protection-Deprotection Strategies: One of the hydroxyl groups can be protected with a suitable protecting group, allowing the other to be modified. The protecting group is then removed to reveal the original hydroxyl group.

Research has shown that the choice of reagents and reaction conditions can allow for the selective acylation of either the phenolic or alcoholic hydroxyl group in molecules containing both. researchgate.netrhhz.netkib.ac.cn

Multistep Synthetic Routes to 4-Bromo-2-(2-hydroxyethyl)phenol

The synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol can be approached through different multistep sequences. The order of the bromination and hydroxyethylation steps can be varied.

One plausible synthetic route involves the following steps:

Hydroxyethylation of Phenol: Phenol is first reacted with ethylene carbonate to introduce the hydroxyethyl group, forming 2-(2-hydroxyethyl)phenol.

Bromination: The resulting 2-(2-hydroxyethyl)phenol is then regioselectively brominated at the para position to yield 4-Bromo-2-(2-hydroxyethyl)phenol.

Alternatively, the synthesis could proceed as follows:

Bromination of Phenol: Phenol is first brominated to produce 4-bromophenol (B116583).

Ortho-Hydroxyethylation: A subsequent ortho-selective hydroxyethylation of 4-bromophenol would be required. However, directing the incoming hydroxyethyl group specifically to the ortho position of 4-bromophenol can be challenging.

A documented synthesis of a related compound, bis[2-bromo-4-(2-hydroxyethyl)phenol], starts with 4-hydroxyphenethyl alcohol which is then brominated. nih.gov This suggests that starting with a pre-existing hydroxyethylphenol and then performing the bromination is a viable strategy.

The synthesis of a Schiff base derivative starting from 5-bromo-2-hydroxybenzaldehyde and aminoethylethanolamine has also been reported. nih.goviucr.orgresearchgate.netiucr.org While this does not directly produce 4-Bromo-2-(2-hydroxyethyl)phenol, it demonstrates the chemical transformations possible from a brominated phenolic aldehyde, which could be an intermediate in a longer synthetic route.

Below is a table summarizing some of the reaction conditions found in the literature for key transformations.

| Reaction | Starting Material | Reagents | Products | Yield | Reference |

| Bromination | 2-tert-butylphenol | Bromine, Ethyl acetate | 4-bromo-2-tert-butylphenol | 90% | google.com |

| Bromination | 2-chlorophenol | Bromine, Carbon tetrachloride | 4-bromo-2-chlorophenol | 87% | google.com |

| Hydroxyethylation | Resorcinol | Ethylene carbonate, Triphenylphosphine | Resorcinol di-(2-hydroxyethyl) ether | ~100% | google.com |

| Hydroxyethylation | Nonyl phenol | Ethylene carbonate, Sodium methoxide | Hydroxyethylated nonyl phenol | - | google.com |

| Bromination | 4-hydroxyphenethyl alcohol | NaBr, Oxone, Acetone (B3395972)/Water | 2-bromo-4-(2-hydroxyethyl)phenol | ~Quantitative | nih.gov |

Exploration of Precursor Chemicals and Reaction Sequences

The primary and most frequently documented synthetic route to 4-Bromo-2-(2-hydroxyethyl)phenol involves the direct electrophilic bromination of its non-brominated precursor, 4-hydroxyphenethyl alcohol, also known as Tyrosol. This starting material is a naturally occurring phenolic compound found in olive oil.

The reaction sequence is a one-step process where a brominating agent is introduced to a solution of Tyrosol. A widely cited method employs a combination of sodium bromide (NaBr) and Oxone (potassium peroxymonosulfate) as the brominating system. nih.govresearchgate.netmdpi.com In this reaction, Oxone acts as an oxidant to generate the active bromine species from the bromide salt in situ. The reaction typically proceeds by dissolving Tyrosol and sodium bromide in a solvent mixture, such as acetone and water, followed by the controlled addition of an aqueous solution of Oxone. nih.govresearchgate.net The electrophilic bromine then substitutes a hydrogen atom on the aromatic ring of Tyrosol. The substitution occurs preferentially at the position ortho to the hydroxyl group and para to the hydroxyethyl group, yielding the target compound, 4-Bromo-2-(2-hydroxyethyl)phenol.

An alternative, though less efficient for this specific compound, involves the use of molecular bromine (Br₂) in a suitable solvent. nih.gov However, for the synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol from Tyrosol, this method resulted in a significantly lower yield compared to the NaBr/Oxone system. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol has been explored to maximize product yield and purity. Key parameters that have been investigated include the choice of brominating agent, reaction temperature, and reaction time.

Research indicates that the combination of sodium bromide and Oxone is superior to using molecular bromine for the bromination of Tyrosol, with one study reporting a yield of 78% with NaBr/Oxone, compared to just 36% with Br₂. mdpi.comnih.gov

Temperature control is a critical factor in these electrophilic aromatic substitution reactions to minimize the formation of side products. The synthesis using NaBr and Oxone is typically conducted at reduced temperatures. Published procedures specify maintaining the reaction temperature between -10 °C and 0 °C (263 K). nih.govresearchgate.netmdpi.com The dropwise addition of the Oxone solution helps to manage the exothermic nature of the reaction and maintain the desired temperature. nih.govresearchgate.net Reaction times vary in the literature, with procedures reporting durations from one to three hours for the reaction to reach completion, as monitored by thin-layer chromatography (TLC). nih.govmdpi.com

The following table summarizes reaction conditions from various studies for the synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol from Tyrosol.

Green Chemistry Principles Applied to the Synthesis of Phenolic Bromides

The synthesis of phenolic bromides, including 4-Bromo-2-(2-hydroxyethyl)phenol, can be evaluated through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. royalsocietypublishing.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. royalsocietypublishing.orgekb.eg

The commonly used synthesis of 4-Bromo-2-(2-hydroxyethyl)phenol from Tyrosol using NaBr and Oxone aligns with several green chemistry principles. nih.govresearchgate.net This method avoids the use of elemental bromine, which is highly toxic, corrosive, and hazardous to handle. ijghc.com Generating the brominating agent in situ from a stable salt (NaBr) and a safer oxidant (Oxone) represents a significant improvement in safety and environmental impact. ijghc.com Furthermore, the use of water and acetone as solvents is preferable to chlorinated solvents, which are more toxic and environmentally persistent. ekb.eg

Broader research into the green synthesis of bromophenols has explored alternative methodologies. One novel approach involves a tandem ipso-hydroxylation-bromination of arylboronic acids. rsc.org This method uses hydrogen peroxide (H₂O₂) as a green oxidant and hydrogen bromide (HBr) in ethanol (B145695), a renewable and benign solvent. The reaction proceeds rapidly at ambient temperature and can produce bromophenols in excellent yields without the need for chromatographic purification. rsc.org

Another green strategy in aromatic bromination involves replacing traditional brominating agents with systems like ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in water. ijghc.com This method has been shown to be effective for the bromination of other aromatic compounds like acetanilide (B955) and demonstrates high atom economy. ijghc.com These alternative green methods highlight ongoing efforts to develop more sustainable synthetic routes for the production of phenolic bromides. wjpmr.com

The following table outlines some green chemistry approaches relevant to the synthesis of brominated phenols.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 2 2 Hydroxyethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Bromo-2-(2-hydroxyethyl)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental to the structural characterization of 4-Bromo-2-(2-hydroxyethyl)phenol. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, offering valuable insights into the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-2-(2-hydroxyethyl)phenol is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the hydroxyl protons. The aromatic region would likely show a complex splitting pattern due to the disubstituted benzene (B151609) ring. The protons on the ethyl group would appear as two triplets, with the methylene group adjacent to the aromatic ring appearing at a lower field than the one bonded to the hydroxyl group. The chemical shifts of the phenolic and alcoholic hydroxyl protons can vary depending on the solvent and concentration, often appearing as broad singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The spectrum would show six signals for the aromatic carbons, with their chemical shifts influenced by the bromo and hydroxyethyl (B10761427) substituents. The carbon attached to the bromine atom would be shifted to a lower field, while the carbon bearing the phenolic hydroxyl group would be shifted to a higher field. The two carbons of the hydroxyethyl side chain would also be clearly distinguishable.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| -CH₂-Ar | ~2.8 | Triplet |

| -CH₂-OH | ~3.8 | Triplet |

| Phenolic-OH | Variable (broad singlet) | Broad Singlet |

| Alcoholic-OH | Variable (broad singlet) | Broad Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-Br | ~110 - 120 |

| C-OH (phenolic) | ~150 - 155 |

| Aromatic C-H | ~115 - 135 |

| Aromatic C-C | ~125 - 140 |

| -CH₂-Ar | ~35 |

| -CH₂-OH | ~60 |

Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms in 4-Bromo-2-(2-hydroxyethyl)phenol.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a clear cross-peak between the two methylene groups of the hydroxyethyl side chain, confirming their connectivity. It would also help in assigning the complex splitting patterns of the aromatic protons by showing their through-bond correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the proton signal of the methylene group attached to the aromatic ring would show a correlation to its specific carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC correlations would be expected from the methylene protons of the ethyl group to the aromatic carbons, confirming the attachment of the side chain to the ring.

Advanced NMR Techniques for Stereochemical Assignments

The molecule 4-Bromo-2-(2-hydroxyethyl)phenol is achiral, meaning it does not have any stereocenters and does not exist as stereoisomers. Therefore, advanced NMR techniques for stereochemical assignments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are not applicable for determining its stereochemistry.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

The FT-IR spectrum of 4-Bromo-2-(2-hydroxyethyl)phenol is characterized by absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, which is characteristic of the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. The broadening is due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-O stretching vibrations for the phenolic and alcoholic groups would be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The presence of the bromine atom can be inferred from a C-Br stretching vibration in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Predicted FT-IR Data:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |

| O-H Stretch (Alcoholic) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-O Stretch (Phenolic) | 1200 - 1300 |

| C-O Stretch (Alcoholic) | 1000 - 1100 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While O-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations are usually strong and well-defined. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, gives a strong band in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Predicted Raman Data:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C-H Bending | 1000 - 1300 |

| C=C Aromatic Ring Stretch | 1580 - 1620 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal tool for probing the electronic transitions within a molecule. For 4-Bromo-2-(2-hydroxyethyl)phenol, the UV-Vis spectrum is primarily governed by the electronic transitions associated with the substituted benzene ring.

Analysis of Electronic Transitions and Chromophores

The chromophore in 4-Bromo-2-(2-hydroxyethyl)phenol is the brominated phenolic ring. The hydroxyl (-OH), bromo (-Br), and 2-hydroxyethyl [-CH2CH2OH] substituents on the benzene ring influence the energy of the π → π* and n → π* electronic transitions. Phenolic compounds typically exhibit two main absorption bands in the UV region. researchgate.net These bands originate from the π → π* transitions of the aromatic system.

A study on a related Schiff base, 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1), showed absorption bands that can be attributed to the electronic transitions within the molecule, providing a comparative reference. researchgate.netnih.gov

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of phenolic compounds, a phenomenon known as solvatochromism. rsc.org The effect of the solvent depends on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. nih.gov Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed in polar solvents due to the stabilization of the non-bonding ground state electrons through hydrogen bonding, which increases the energy required for the transition.

In the case of 4-Bromo-2-(2-hydroxyethyl)phenol, the presence of the hydroxyl groups (both phenolic and on the ethyl side-chain) allows for hydrogen bonding interactions with protic solvents. This can lead to noticeable shifts in the absorption maxima when the spectrum is recorded in solvents of varying polarity, such as hexane, ethanol (B145695), and water. nih.gov While specific data for the target compound is not available, studies on similar phenolic compounds demonstrate this principle of solvatochromism. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics for 4-Bromo-2-(2-hydroxyethyl)phenol

| Transition Type | Expected Wavelength Range (nm) | Solvent Effect (Increasing Polarity) |

| π → π | 270 - 290 | Bathochromic Shift (Red Shift) |

| n → π | Shorter wavelength, often masked | Hypsochromic Shift (Blue Shift) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable technique for the precise determination of the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the compound. The molecular formula of 4-Bromo-2-(2-hydroxyethyl)phenol is C8H9BrO2.

The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two peaks separated by two mass units (M and M+2). libretexts.org While a specific HRMS report for 4-Bromo-2-(2-hydroxyethyl)phenol was not found, the isomeric compound 4-(2-Bromoethyl)phenol has a calculated monoisotopic mass of 199.98368 Da. nih.gov The accurate mass of 4-Bromo-2-(2-hydroxyethyl)phenol would be virtually identical.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of 4-Bromo-2-(2-hydroxyethyl)phenol

| Ion | Theoretical m/z | Relative Abundance (%) |

| [C8H9⁷⁹BrO2]+ | 215.9835 | ~100 |

| [C8H9⁸¹BrO2]+ | 217.9815 | ~98 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to accurate mass measurement, HRMS provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of 4-Bromo-2-(2-hydroxyethyl)phenol in the mass spectrometer would be expected to follow pathways characteristic of phenols and alkyl-substituted aromatic compounds.

Common fragmentation pathways for phenolic compounds include the loss of CO, CHO, and cleavage of substituents from the aromatic ring. For 4-Bromo-2-(2-hydroxyethyl)phenol, a prominent fragmentation would likely involve the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation. Another expected fragmentation is the loss of the hydroxyethyl group. The bromine atom can also be lost as a radical. The fragmentation pattern of the related compound 2-bromo-4-methylphenol (B149215) shows characteristic losses that help in its identification. nist.gov

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a crystal structure for the specific compound 4-Bromo-2-(2-hydroxyethyl)phenol has not been reported. However, the crystal structures of closely related compounds have been determined, offering insights into the likely solid-state conformation.

For instance, the crystal structure of a Schiff base derivative, 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, has been elucidated. nih.goviucr.orgresearchgate.netiucr.org This study revealed a monoclinic crystal system with extensive intermolecular hydrogen bonding. nih.goviucr.orgresearchgate.netiucr.org Another related structure, that of Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate, also shows a monoclinic crystal system with molecules linked through O-H···O and O-H···Br hydrogen bonds. nih.gov

Based on these related structures, it can be inferred that 4-Bromo-2-(2-hydroxyethyl)phenol would likely crystallize in a hydrogen-bonded network. The phenolic hydroxyl group and the hydroxyl group of the ethyl substituent would act as hydrogen bond donors, while the oxygen atoms and the bromine atom could act as hydrogen bond acceptors. These interactions would play a crucial role in defining the crystal packing.

Table 3: Anticipated Crystallographic Parameters for 4-Bromo-2-(2-hydroxyethyl)phenol (based on analogous compounds)

| Parameter | Expected Value/Feature |

| Crystal System | Likely Monoclinic |

| Key Intermolecular Interactions | O-H···O and O-H···Br hydrogen bonds |

| Molecular Conformation | The orientation of the hydroxyethyl group relative to the phenol (B47542) ring will be a key feature. |

Determination of Crystal System and Space Group

Experimental data regarding the crystal system and space group of 4-Bromo-2-(2-hydroxyethyl)phenol are not available in the reviewed scientific literature.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of bond lengths, bond angles, and torsion angles is contingent on the availability of single-crystal X-ray diffraction data, which is currently not published for 4-Bromo-2-(2-hydroxyethyl)phenol.

Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without a determined crystal structure, a definitive description of the intermolecular interactions in the crystal lattice of 4-Bromo-2-(2-hydroxyethyl)phenol is not possible.

Conformational Analysis of the Hydroxyethyl Side Chain and Phenolic Moiety

An experimental conformational analysis of the hydroxyethyl side chain and the phenolic moiety requires crystallographic or spectroscopic data that is not currently available for 4-Bromo-2-(2-hydroxyethyl)phenol.

Polymorphism Studies and Their Structural Implications

There are no published polymorphism studies for 4-Bromo-2-(2-hydroxyethyl)phenol, as this would necessitate the isolation and structural characterization of multiple crystalline forms.

Computational Chemistry and Molecular Modeling of 4 Bromo 2 2 Hydroxyethyl Phenol

Quantum Chemical Investigations (DFT, TD-DFT)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide profound insights into the molecular characteristics of 4-Bromo-2-(2-hydroxyethyl)phenol. These computational methods allow for a detailed exploration of the molecule's electronic structure, stability, reactivity, and spectroscopic properties from a theoretical standpoint. DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic properties of molecules. wu.ac.thresearchgate.netdergipark.org.tr

The initial step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 4-Bromo-2-(2-hydroxyethyl)phenol, this is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). wu.ac.thedu.krd The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located.

The resulting optimized structure provides key geometric parameters. For instance, calculations would yield precise values for the lengths of the C-Br, C-O, O-H, C-C, and C-H bonds, as well as the angles between them. These theoretical values can be benchmarked against experimental data from X-ray crystallography of similar compounds to validate the computational method's accuracy. Studies on related bromo-phenolic structures have shown good agreement between DFT-calculated geometries and experimental results. researchgate.net

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (Phenol) | 1.36 Å |

| Bond Length | O-H (Phenol) | 0.97 Å |

| Bond Length | C-C (Ethyl) | 1.53 Å |

| Bond Angle | C-C-O (Phenol) | 119.5° |

| Bond Angle | C-C-O (Ethyl) | 110.2° |

| Dihedral Angle | O-C-C-C (Side Chain) | ~61° |

Computational methods are powerful tools for predicting and interpreting various spectra.

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies corresponding to the fundamental modes of molecular motion. wu.ac.thwu.ac.th These theoretical frequencies, after applying a scaling factor to correct for anharmonicity and basis set limitations, can be correlated with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of spectral bands to specific molecular vibrations, such as O-H stretching, C-Br stretching, aromatic C-H bending, and skeletal vibrations of the phenol (B47542) ring. wu.ac.th

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical chemical shifts are calculated relative to a standard reference (e.g., Tetramethylsilane, TMS) and can be compared with experimental data to aid in the structural elucidation and assignment of resonances. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. These transitions typically involve the promotion of an electron from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO).

| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Assignment |

|---|---|---|---|

| FT-IR | Frequency (cm⁻¹) | 3450 cm⁻¹ | Phenolic O-H Stretch |

| FT-IR | Frequency (cm⁻¹) | 3380 cm⁻¹ | Aliphatic O-H Stretch |

| FT-IR | Frequency (cm⁻¹) | 580 cm⁻¹ | C-Br Stretch |

| ¹³C NMR | Chemical Shift (ppm) | 152 ppm | C-OH (Phenolic) |

| ¹H NMR | Chemical Shift (ppm) | 9.8 ppm | -OH (Phenolic) |

| UV-Vis | λmax (nm) | 285 nm | π → π* transition |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that represent the familiar concepts of chemical bonds, lone pairs, and core orbitals, aligning closely with the Lewis structure representation. wisc.eduq-chem.com This analysis is crucial for understanding the delocalization of electron density and its contribution to molecular stability.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. wikipedia.orgossila.comyoutube.com

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. edu.krdwikipedia.org For 4-Bromo-2-(2-hydroxyethyl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms, while the LUMO would also be distributed over the aromatic system.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 eV |

| E(LUMO) | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is color-coded to represent different potential values. wolfram.com

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing the most likely sites for electrophilic attack. For 4-Bromo-2-(2-hydroxyethyl)phenol, these regions are expected around the oxygen atoms of the hydroxyl groups. researchgate.net

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl groups. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive behavior and preferred sites for intermolecular interactions.

Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated as:

I ≈ -E(HOMO)

A ≈ -E(LUMO)

From these values, several key descriptors can be calculated: dergipark.org.tr

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the ability of a species to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of 4-Bromo-2-(2-hydroxyethyl)phenol with other molecules.

| Descriptor | Formula | Calculated Value (Illustrative) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties are crucial for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting these properties by calculating molecular polarizability (α) and hyperpolarizabilities (β and γ). For 4-bromo-2-(2-hydroxyethyl)phenol, the key structural components influencing its potential NLO activity are the benzene (B151609) ring, the electron-donating hydroxyl group, and the electron-withdrawing bromine atom.

The interaction between these groups can create a significant dipole moment and enhance the molecule's response to an external electric field. DFT calculations, often at levels like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to compute these properties. Studies on other brominated organic compounds have demonstrated that the presence of a bromine atom can enhance NLO responses. For instance, research on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol utilized DFT to perform NLO analysis, highlighting the importance of this class of compounds in materials science researchgate.net.

Table 1: Predicted Nonlinear Optical (NLO) Properties (Illustrative)

| Property | Symbol | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment | µ | 2.5 - 4.0 D |

| Mean Polarizability | <α> | 120 - 150 |

Thermodynamical Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamical properties are essential for understanding the stability and reactivity of a molecule. DFT calculations can reliably predict properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) by performing frequency calculations on the optimized molecular geometry. These calculations provide insights into the molecule's thermal stability and its behavior at different temperatures.

For a related compound, 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, DFT studies have shown that thermodynamic parameters increase with rising temperature, which indicates enhanced molecular vibrational intensities wu.ac.thwu.ac.th. A similar trend would be expected for 4-bromo-2-(2-hydroxyethyl)phenol. The calculations would typically be performed at a standard temperature (298.15 K) and pressure (1 atm). The results from such calculations are valuable for predicting reaction spontaneity and equilibrium constants.

The table below provides an illustrative example of the kind of thermodynamic data that would be generated from such a computational analysis.

Table 2: Calculated Thermodynamical Properties at 298.15 K (Illustrative)

| Property | Symbol | Predicted Value |

|---|---|---|

| Zero-point vibrational energy | E_ZPVE | 110 - 120 kcal/mol |

| Enthalpy | H | 75 - 85 kcal/mol |

| Entropy | S | 100 - 110 cal/mol·K |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions in a condensed phase, such as in a solution.

Exploration of Conformational Landscapes in Solution

The conformational landscape of 4-bromo-2-(2-hydroxyethyl)phenol is primarily defined by the rotational freedom of the hydroxyethyl (B10761427) side chain. MD simulations in a solvent box (e.g., water or ethanol) can map the potential energy surface of the molecule and identify the most stable conformers. Key dihedral angles, such as the O-C-C-C torsion angle of the side chain, would be monitored throughout the simulation to characterize the different spatial arrangements.

Experimental crystallographic data for a related compound, bis[2-bromo-4-(2-hydroxyethyl)phenol], revealed O-C-C-C torsion angles of approximately 61.5° and -101.5° in the solid state nih.gov. MD simulations would explore whether these or other conformations are preferred in solution and determine the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with its environment.

Analysis of Intramolecular Hydrogen Bonding and Rotational Barriers

The ortho-positioning of the hydroxyl and hydroxyethyl groups on the phenol ring makes the formation of an intramolecular hydrogen bond highly probable. This interaction, typically between the phenolic hydroxyl group (donor) and the oxygen atom of the ethyl alcohol moiety (acceptor), can significantly stabilize specific conformations and influence the molecule's chemical properties nist.govacs.orgresearchgate.net.

Computational studies on similar ortho-substituted phenols have extensively used DFT to quantify the strength of such hydrogen bonds nih.gov. For instance, studies on 3-(5-bromo-2-hydroxybenzylideneamino)phenol have demonstrated how intramolecular O-H···N hydrogen bonds stabilize the molecule's E-enol-imine form nih.gov. In the case of 4-bromo-2-(2-hydroxyethyl)phenol, quantum mechanical calculations could determine the energy of the O-H···O hydrogen bond, which is typically in the range of 2-8 kcal/mol.

Furthermore, these calculations can determine the energy barriers to rotation around key single bonds, such as the C-C and C-O bonds in the side chain ugm.ac.idnih.govresearchgate.net. Knowing these rotational barriers is essential for understanding the molecule's flexibility and the timescale of conformational changes.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery for predicting ligand-protein interactions nih.govnih.gov.

Ligand-Protein Interaction Prediction with Biologically Relevant Receptors

Bromophenols are known to exhibit a range of biological activities, and molecular docking can provide hypotheses about their mechanism of action by identifying potential protein targets nih.govmdpi.com. A relevant receptor for phenolic compounds is tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis nih.govmdpi.com. Docking studies of ortho-substituted phenols with tyrosinase have been performed to discern whether they act as substrates or inhibitors nih.govresearchgate.net.

A molecular docking simulation of 4-bromo-2-(2-hydroxyethyl)phenol into the active site of tyrosinase would predict its binding affinity (often expressed as a docking score or binding energy in kcal/mol) and detail the specific non-covalent interactions. These interactions typically include hydrogen bonds with polar amino acid residues, hydrophobic interactions with nonpolar residues, and potentially halogen bonds involving the bromine atom.

The following table illustrates the types of interactions that might be predicted from a docking study of 4-bromo-2-(2-hydroxyethyl)phenol with a hypothetical enzyme active site, based on common interactions seen for similar ligands.

Table 3: Predicted Ligand-Protein Interactions from Molecular Docking (Illustrative)

| Interaction Type | Ligand Group Involved | Receptor Residue Example | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH | HIS, ASP, GLU | 1.8 - 2.5 |

| Hydrogen Bond | Ethyl -OH | SER, THR, ASN | 2.0 - 2.8 |

| Halogen Bond | Bromine | Carbonyl Oxygen (backbone) | 2.9 - 3.5 |

| Hydrophobic (π-π) | Phenyl Ring | PHE, TYR, TRP | 3.5 - 4.5 |

This computational approach is invaluable for screening potential biological targets and guiding the design of more potent and selective molecules for therapeutic applications nih.govarxiv.orgmdpi.com.

Analysis of Binding Modes and Key Intermolecular Contacts (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Computational analysis of 4-Bromo-2-(2-hydroxyethyl)phenol reveals its potential for a variety of intermolecular interactions, which are crucial in determining its binding modes with biological targets. The presence of a hydroxyl group on the ethyl side chain and a phenolic hydroxyl group, combined with the bromine substituent, dictates the nature of these contacts.

Key intermolecular contacts for phenolic compounds similar to 4-Bromo-2-(2-hydroxyethyl)phenol often involve a combination of hydrogen bonds and other interactions. For instance, in the crystal structure of related compounds, both oxygen atoms of the hydroxyl groups can act as hydrogen-bond donors and acceptors. This can lead to the formation of complex hydrogen-bonding networks. In a related compound, 4-Bromo-2-(hydroxymethyl)phenol, extensive intermolecular O—H⋯O hydrogen bonds are observed, resulting in helical hydrogen bonding patterns. Weaker C—H⋯π interactions are also noted in the crystal structure of this analog.

The bromine atom, while primarily contributing to the molecule's steric and electronic properties, can also participate in intermolecular interactions. Halogen bonding, where the bromine atom acts as an electrophilic region, is a possibility, as are weaker Br⋯O interactions. In the crystal structure of a Schiff base derivative, 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, intermolecular Br⋯O interactions were identified.

Hydrophobic interactions also play a significant role, primarily driven by the brominated aromatic ring. The phenyl ring can engage in π-π stacking or hydrophobic contacts with nonpolar residues in a binding pocket. The ethyl side chain further contributes to the potential for hydrophobic interactions.

A summary of potential intermolecular contacts is presented in the table below.

| Interaction Type | Potential Participating Groups |

| Hydrogen Bonding (Donor) | Phenolic -OH, Ethyl -OH |

| Hydrogen Bonding (Acceptor) | Phenolic -OH, Ethyl -OH |

| Halogen Bonding | Bromine Atom |

| π-π Stacking | Phenyl Ring |

| Hydrophobic Interactions | Phenyl Ring, Ethyl Side Chain |

| C—H⋯π Interactions | C-H bonds with the Phenyl Ring |

| Br⋯O Interactions | Bromine Atom with Oxygen Atoms |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are valuable computational tools for predicting the biological activities and physicochemical properties of compounds like 4-Bromo-2-(2-hydroxyethyl)phenol based on their molecular structures.

For phenol derivatives, QSAR models have been successfully developed to predict a range of biological activities. These models typically employ quantum chemical reactivity descriptors. Studies on various phenol derivatives have shown that properties such as molecular weight, hardness, chemical potential, total energy, and electrophilicity index are significant in assessing their biological effects. For instance, Density Functional Theory (DFT) calculations have been used to create robust QSAR models for the toxicity of phenols.

QSPR models for phenolic compounds have been developed to predict physicochemical properties like hydrophobicity. For a series of phenols, QSPR correlations have been established using descriptors such as the water solubility parameter (log Sw), the partition coefficient (log P), the Gibbs energy of formation (ΔGf), and an aromaticity index (HOMA). These models can predict the compound's behavior in different environments, which is crucial for understanding its pharmacokinetic profile.

Through QSAR and QSPR modeling, specific structural features of 4-Bromo-2-(2-hydroxyethyl)phenol that influence its behavior can be identified. The bromine atom at the 4-position significantly impacts the electronic distribution of the aromatic ring, affecting its reactivity and interaction with biological targets. The position and nature of the substituents on the phenol ring are critical for its activity.

The 2-(2-hydroxyethyl) group is another key structural feature. The hydroxyl group can participate in hydrogen bonding, which is often a critical factor for binding affinity. The flexibility of the ethyl chain allows the molecule to adopt different conformations to fit into a binding site. In a related compound, 2,6-Dibromo-4-(2-hydroxyethyl)phenol, the conformation of the 2-hydroxyethyl chain was found to differ between independent molecules in the asymmetric unit, highlighting its conformational flexibility. nih.gov

The interplay between the electronic effects of the bromine substituent and the hydrogen-bonding and conformational flexibility of the 2-(2-hydroxyethyl) side chain are likely the primary determinants of the biological activity and physicochemical properties of 4-Bromo-2-(2-hydroxyethyl)phenol. Contribution maps from Hologram QSAR (HQSAR) studies on other phenol derivatives have shown that aromatic moieties and the presence of side chains can significantly influence potency.

The following table summarizes key structural features and their likely influence on the compound's behavior.

| Structural Feature | Potential Influence on Behavior |

| 4-Bromo Substituent | Modifies electronic properties of the phenyl ring, potential for halogen bonding. |

| Phenolic Hydroxyl Group | Key site for hydrogen bonding (donor and acceptor). |

| 2-(2-hydroxyethyl) Side Chain | Provides conformational flexibility and an additional hydrogen bonding site. |

| Aromatic Ring | Participates in hydrophobic and π-stacking interactions. |

Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 2 Hydroxyethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Bromo-2-(2-hydroxyethyl)phenol is a key site for derivatization. Its moderate acidity and the nucleophilic nature of the corresponding phenoxide ion allow for several important transformations, including etherification, esterification, and condensation reactions.

Etherification and Esterification Reactions

The phenolic -OH group can be readily converted into ethers or esters, which are valuable modifications for altering the compound's physical properties or for creating protecting groups in multi-step syntheses.

Etherification: The Williamson ether synthesis is a common method for preparing aryl ethers from phenols. This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or a carbonate, to form the more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction (SN2) with an alkyl halide.

General Reaction: Ar-OH + R-X + Base → Ar-O-R + HX

For 4-Bromo-2-(2-hydroxyethyl)phenol, this reaction would primarily occur at the phenolic hydroxyl due to its higher acidity compared to the aliphatic alcohol of the hydroxyethyl (B10761427) side chain. However, with strong bases and reactive alkylating agents, reaction at the primary alcohol is also possible, potentially requiring a protection strategy for selective etherification.

Esterification: Phenols react with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides and acid anhydrides, to form esters. byjus.com The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is generally less efficient for phenols. youtube.com A more common approach is the Schotten-Baumann reaction, using an acid chloride in the presence of a base. youtube.com

Reaction with Acid Chloride: Ar-OH + R-COCl + Base → Ar-O-CO-R + HCl

This reaction is typically high-yielding and can be performed under mild conditions. The choice of acylating agent allows for the introduction of a wide variety of ester functionalities.

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | Solvent (Acetone, DMF), Heat | Aryl Ether |

| Schotten-Baumann Esterification | Acid Chloride (e.g., CH₃COCl, PhCOCl), Base (e.g., Pyridine, NaOH) | Solvent (DCM, Toluene), 0°C to RT | Aryl Ester |

Condensation Reactions to Form Schiff Bases

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. While 4-Bromo-2-(2-hydroxyethyl)phenol does not possess a carbonyl group, it can be readily converted into a reactive aldehyde intermediate. This two-step strategy involves the selective oxidation of the primary alcohol on the hydroxyethyl side chain to an aldehyde, followed by condensation with an amine.

The resulting intermediate, 5-bromo-2-hydroxybenzaldehyde, can then undergo a condensation reaction. Research has shown that 5-bromo-2-hydroxybenzaldehyde readily reacts with various amines to form Schiff bases. For instance, its condensation with aminoethylethanolamine in refluxing ethanol (B145695) yields the Schiff base 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. solubilityofthings.comresearchgate.net This reaction highlights the utility of the phenolic proton in forming a stable six-membered ring through an intramolecular hydrogen bond with the imine nitrogen, a common feature in salicylaldehyde-derived Schiff bases. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Aminoethylethanolamine | Ethanol | Reflux, 6 h | 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | solubilityofthings.comresearchgate.net |

Functionalization of the Hydroxyethyl Side Chain

The hydroxyethyl side chain offers another point for chemical modification, distinct from the aromatic ring and the phenolic group. The primary alcohol can be oxidized or converted to other functional groups, such as halides.

Oxidation Reactions of the Primary Alcohol

The primary alcohol of the 2-(2-hydroxyethyl) group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. solubilityofthings.com "Weak" oxidants, typically those that are anhydrous, will stop at the aldehyde stage, while "strong" oxidants in aqueous media will proceed to the carboxylic acid. masterorganicchemistry.com

Oxidation to Aldehyde: Reagents like pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation (oxalyl chloride, DMSO, triethylamine) are effective for this transformation. This creates the 5-bromo-2-hydroxybenzaldehyde intermediate discussed previously for Schiff base formation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) will convert the primary alcohol directly to a carboxylic acid, yielding (5-bromo-2-hydroxyphenyl)acetic acid. masterorganicchemistry.com

Selective oxidation is crucial to avoid reaction with the electron-rich phenol ring, which is susceptible to oxidation under harsh conditions. Milder, more selective modern oxidation methods are often preferred. researchgate.net

Halogenation of the Alcohol Moiety

The primary alcohol can be converted into an alkyl halide, a versatile functional group for subsequent nucleophilic substitution reactions. This transformation can be achieved using various halogenating agents, such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

A notable method involves the treatment with hydrobromic acid (HBr) at elevated temperatures. For instance, a synthetic route to 4-(2-hydroxyethyl)phenol describes a step where a precursor is treated with aqueous HBr at 120-130°C. google.com This condition facilitates the replacement of the aliphatic hydroxyl group with bromine, leading to the formation of 4-(2-bromoethyl)phenol. google.com This demonstrates a direct and effective method for the halogenation of the side chain in a related structure.

Reactions at the Bromine Atom

The bromine atom on the aromatic ring is a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. This allows for the extension of the molecular framework by attaching various aryl, alkyl, or amino groups.

Prominent examples of such reactions include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for forming biaryl structures or introducing alkyl and vinyl groups. The reaction is generally tolerant of various functional groups, including phenols and alcohols. Studies on the Suzuki coupling of bromophenols have shown that these reactions can be carried out effectively, sometimes using microwave irradiation to improve yields and reaction times. acs.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base (e.g., sodium tert-butoxide). This method provides direct access to a wide range of N-arylated compounds, which are prevalent in pharmaceuticals and materials science. acsgcipr.org

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Na₂CO₃, K₃PO₄ | Aryl-R (C-C) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃/BINAP, XPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Aryl-NR₂ (C-N) |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The bromine atom attached to the phenolic ring serves as a key handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. As an aryl bromide, 4-Bromo-2-(2-hydroxyethyl)phenol is an excellent substrate for several of the most important transformations in modern organic synthesis. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, placing aryl bromides in a favorable position for reliable and efficient coupling.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to attach alkyl or alkenyl groups to the aromatic ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. This allows for the introduction of vinyl groups onto the phenolic core.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. The process uniquely requires both a palladium catalyst and a copper(I) co-catalyst, along with a mild amine base. This method is invaluable for synthesizing aryl alkynes.

The following table summarizes the typical conditions and expected products for these cross-coupling reactions with 4-Bromo-2-(2-hydroxyethyl)phenol.

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 2-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-ol |

| Heck | Styrene | Pd(OAc)₂, PdCl₂ or Pd/C | Et₃N, K₂CO₃ | 2-(2-Hydroxyethyl)-4-styrylphenol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | 2-(2-Hydroxyethyl)-4-(phenylethynyl)phenol |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the bromine atom on 4-Bromo-2-(2-hydroxyethyl)phenol is generally challenging under standard laboratory conditions. The typical SNAr (Nucleophilic Aromatic Substitution) mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

The phenolic ring of 4-Bromo-2-(2-hydroxyethyl)phenol is, by contrast, electron-rich due to the electron-donating nature of the hydroxyl and alkyl substituents. This disfavors the formation of the necessary anionic intermediate, making the SNAr pathway energetically unfavorable.

However, substitution can be achieved under more forcing conditions or via alternative mechanisms:

Ullmann Condensation: Copper-catalyzed reactions, such as the Ullmann condensation, can be employed to form C-N, C-O, or C-S bonds by coupling the aryl bromide with amines, alcohols, or thiols, respectively. These reactions typically require high temperatures.

Benzyne (B1209423) Mechanism: In the presence of a very strong base like sodium amide (NaNH₂), a benzyne intermediate can be formed through an elimination-addition mechanism. The incoming nucleophile then adds to the highly reactive triple bond, resulting in a substituted product.

Compared to the widely applicable cross-coupling reactions, these nucleophilic substitution methods are less commonly used for this type of substrate.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Ring

Electrophilic Aromatic Substitution: The phenolic ring of 4-Bromo-2-(2-hydroxyethyl)phenol is highly activated towards electrophilic aromatic substitution (EAS). libretexts.orgassets-servd.host The reactivity and regioselectivity of the substitution are dictated by the combined influence of the three substituents on the ring.

Hydroxyl (-OH) group: As one of the most powerful activating groups, the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. libretexts.orgmasterorganicchemistry.com

Hydroxyethyl (-CH₂CH₂OH) group: This alkyl-type group is a weak activator and also an ortho, para-director.

Analysis of Regioselectivity:

The position para to the strongly activating -OH group is C4, which is blocked by the bromine atom.

The positions ortho to the -OH group are C2 (blocked by the hydroxyethyl group) and C6 (vacant).

The directing effects of the -OH and -CH₂CH₂OH groups reinforce each other, strongly favoring substitution at the C6 position, which is ortho to the hydroxyl group and meta to the hydroxyethyl group.

Therefore, electrophilic substitution reactions such as nitration, further halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the C6 position. For example, bromination of phenol can be difficult to control, often leading to di- or tri-bromo products due to the high reactivity of the ring. libretexts.org

Nucleophilic Aromatic Substitution: As detailed in section 5.3.2, nucleophilic substitution on the aromatic ring is not a favored pathway for this electron-rich compound under standard SNAr conditions.

4-Bromo-2-(2-hydroxyethyl)phenol as a Synthetic Intermediate for Complex Molecules

4-Bromo-2-(2-hydroxyethyl)phenol is a valuable building block for the synthesis of more complex molecular architectures due to its multiple, orthogonally reactive functional groups. A related isomer, 2-bromo-4-(2-hydroxyethyl)phenol, has been documented as a key intermediate in the synthesis of hydroxytyrosol, a potent antioxidant found in olive oil. nih.gov This highlights the utility of such brominated phenethyl alcohol derivatives in constructing bioactive compounds.

The synthetic potential of 4-Bromo-2-(2-hydroxyethyl)phenol lies in the ability to selectively modify its three key features:

Aryl Bromide Handle (C4): This site is ideal for introducing a wide variety of substituents via the palladium-catalyzed cross-coupling reactions discussed in section 5.3.1. This allows for the construction of biaryl systems, extended conjugated systems with alkenes and alkynes, and connection to other molecular fragments.

Activated Phenolic Ring (C6): The vacant C6 position is primed for electrophilic substitution, enabling the introduction of additional functional groups like nitro (-NO₂) or halogen atoms, which can be further modified.

Hydroxyethyl Side Chain: The primary alcohol can undergo a range of classic transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or etherification. These modifications alter the polarity and functionality of the side chain, providing another avenue for derivatization.

This trifunctional nature allows for a stepwise and controlled synthetic strategy, making 4-Bromo-2-(2-hydroxyethyl)phenol a versatile starting material for creating libraries of substituted phenols for applications in medicinal chemistry, materials science, and agrochemicals.

Biological Activity Studies in Vitro Mechanistic Investigations

Antioxidant Activity of 4-Bromo-2-(2-hydroxyethyl)phenol

The antioxidant potential of phenolic compounds is a significant area of research. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thereby preventing oxidative damage to cellular components. The antioxidant capacity of 4-Bromo-2-(2-hydroxyethyl)phenol is evaluated through several standard assays.

Evaluation of Free Radical Scavenging Potentials (e.g., DPPH, ABTS, Hydroxyl Radical Assays)

Standard assays used to determine the free radical scavenging ability of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical scavenging tests. nih.gov These assays measure the capacity of an antioxidant to neutralize specific radical species. researchgate.net For instance, the DPPH assay involves a purple radical that becomes colorless upon reduction by an antioxidant, a change that can be measured spectrophotometrically. researchgate.net Similarly, the ABTS assay measures the quenching of the blue-green ABTS radical cation. nih.gov

While extensive research exists on the antioxidant properties of various phenolic compounds and bromophenols, specific experimental data from DPPH, ABTS, or hydroxyl radical scavenging assays for 4-Bromo-2-(2-hydroxyethyl)phenol is not available in the currently accessible scientific literature. General studies on phenols indicate that their activity in these assays is highly dependent on their molecular structure. mdpi.com

Assessment of Reducing Power and Electron Transfer Capacity (e.g., FRAP Assay)

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method for assessing antioxidant potential. This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is indicative of the compound's electron-donating capacity, a key aspect of its antioxidant action. The reaction results in the formation of a colored ferrous complex, allowing for quantitative analysis.

Specific data from FRAP assays conducted on 4-Bromo-2-(2-hydroxyethyl)phenol are not found in the reviewed literature. However, the phenolic hydroxyl group present in its structure suggests a theoretical potential for electron-donating activity.

Mechanistic Insights into Antioxidant Action (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

The primary mechanisms by which phenolic antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, effectively neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical, forming a radical cation, which is typically followed by proton transfer.